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4-(Oxiran-2-yloxy)pyridine Documentation Hub

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  • Product: 4-(Oxiran-2-yloxy)pyridine
  • CAS: 192717-18-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(Oxiran-2-yloxy)pyridine

The following technical guide provides an in-depth analysis of 4-(Oxiran-2-yloxy)pyridine , also referred to as 4-(Glycidyloxy)pyridine . This monograph addresses the structural ambiguity, synthetic challenges (specifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Oxiran-2-yloxy)pyridine , also referred to as 4-(Glycidyloxy)pyridine . This monograph addresses the structural ambiguity, synthetic challenges (specifically N- vs. O-alkylation), and the chemical reactivity profile essential for drug development and materials science applications.

Synthesis, Reactivity, and Applications of a Heterocyclic Epoxide

Executive Summary & Structural Identification

4-(Oxiran-2-yloxy)pyridine represents a bifunctional heterocyclic building block combining a basic pyridine ring with an electrophilic epoxide (oxirane) moiety via an ether linkage. While the nomenclature "4-(Oxiran-2-yloxy)pyridine" technically implies a direct vinyl ether-like attachment (Pyridine-O-Oxirane), in medicinal chemistry and industrial contexts, this terminology almost exclusively refers to the glycidyl ether derivative: 4-(Oxiran-2-ylmethoxy)pyridine .

This guide focuses on the Glycidyl Ether (Type B) as the chemically stable and industrially relevant target, while distinguishing it from the C-linked analog (Type A).

Structural Variants
FeatureType A: C-Linked (Known Stable) Type B: O-Linked (Glycidyl Ether) Type C: Direct O-Linked (Unstable)
IUPAC Name 4-(Oxiran-2-yl)pyridine4-(Oxiran-2-ylmethoxy)pyridine4-(Oxiran-2-yloxy)pyridine
Common Name 4-Pyridyloxirane4-(Glycidyloxy)pyridinePyridyl Vinyl Ether Epoxide
Linker Direct C-C bondMethylene-oxy (-O-CH₂-)Direct Oxygen (-O-)
Formula C₇H₇NOC₈H₉NO₂C₇H₇NO₂
CAS No. 34064-35-2 Not widely listed; synthesized in situTheoretical/Unstable
Stability HighHigh (if stored cold/dry)Low (Hemiacetal-like)

Primary Focus: This guide details Type B (4-Glycidyloxypyridine) due to its utility as a linker in drug discovery (e.g., PROTACs) and polymer crosslinking.

Chemical Structure & Physical Properties

The molecule consists of a pyridine ring substituted at the 4-position with a glycidyl ether group. The ether oxygen acts as a spacer, decoupling the epoxide's ring strain from the aromatic system's resonance, though the pyridine nitrogen influences the overall basicity.

Predicted Physicochemical Data
PropertyValue (Predicted)Context
Molecular Weight 151.16 g/mol Suitable for fragment-based drug design.
LogP 0.8 – 1.2Moderate lipophilicity; membrane permeable.
pKa (Pyridine N) ~5.2 – 5.5Similar to unsubstituted pyridine; protonatable at physiological pH.
Boiling Point 240–260°C (dec.)Likely requires vacuum distillation.[1]
Density ~1.15 g/cm³Liquid at room temperature.
Solubility DMSO, DCM, MeOHHydrolytically unstable in acidic aqueous media.

Synthetic Pathways & Challenges

Synthesizing 4-(glycidyloxy)pyridine presents a classic regioselectivity challenge: O-alkylation vs. N-alkylation .

The Tautomeric Challenge

4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer. Direct reaction with epichlorohydrin or glycidyl tosylate typically results in N-alkylation , yielding N-glycidyl-4-pyridone, not the desired O-alkyl ether.

Optimized Synthetic Protocols

To secure the O-alkyl product, one must suppress N-alkylation using one of two strategies:

  • Silver-Mediated O-Alkylation: Silver salts (Ag₂CO₃) favor O-alkylation by coordinating the halide leaving group and the pyridone oxygen.

  • Nucleophilic Aromatic Substitution (SₙAr): Displacing a leaving group (Cl, NO₂) on the pyridine ring with an alkoxide (Glycidol).

Protocol A: SₙAr Displacement (Recommended)

This method avoids the pyridone tautomer issue entirely.

  • Reactants: 4-Chloropyridine (or 4-Nitropyridine), Glycidol, Sodium Hydride (NaH).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 0°C to RT under N₂ atmosphere.

Mechanism:

  • Deprotonation of Glycidol by NaH forms the alkoxide.

  • Nucleophilic attack of the alkoxide at the C4 position of the pyridine.

  • Displacement of the Chloride ion (Meisenheimer complex intermediate).

Synthesis cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product Glycidol Glycidol (Nucleophile) Base NaH / DMF (0°C -> RT) Glycidol->Base Deprotonation Chloropyridine 4-Chloropyridine (Electrophile) Target 4-(Glycidyloxy)pyridine (O-Alkylated) Chloropyridine->Target -NaCl Base->Chloropyridine S_NAr Attack caption Fig 1. S_NAr Synthesis Strategy favoring O-Alkylation over N-Alkylation.

Chemical Reactivity Profile

The molecule possesses two distinct reactive centers: the Epoxide Ring (Electrophile) and the Pyridine Nitrogen (Nucleophile/Base).

A. Epoxide Ring Opening

The strained oxirane ring is highly susceptible to nucleophilic attack.[2][3][4]

  • Aminolysis: Reaction with primary/secondary amines yields

    
    -amino alcohols. This is the primary reaction for generating linker libraries.
    
  • Thiolysis: Reaction with thiols (e.g., Cysteine residues) creates stable thioether linkages.

  • Hydrolysis: Acidic conditions open the ring to form the vic-diol (glycol), deactivating the electrophile.

B. Pyridine Nitrogen Reactivity
  • Protonation: Forms pyridinium salts, increasing water solubility but potentially activating the ether linkage toward hydrolysis.

  • N-Oxidation: Treatment with mCPBA yields the N-oxide, modifying the electronic properties of the ring.

  • Quaternization: Reaction with alkyl halides yields N-alkyl pyridinium salts, often used in ionic liquid synthesis.

Reactivity cluster_Epoxide Epoxide Reactivity (C-O Cleavage) cluster_Pyridine Pyridine Reactivity (N-Center) Center 4-(Glycidyloxy)pyridine Amine Primary Amine (R-NH2) Center->Amine Nucleophilic Attack Thiol Thiol (R-SH) Center->Thiol Acid Acid (H+) Center->Acid Protonation AlkylHalide Alkyl Halide (R-X) Center->AlkylHalide Menschutkin Rxn Product_Amino Beta-Amino Alcohol (Linker Scaffold) Amine->Product_Amino Product_Thio Beta-Hydroxy Thioether Thiol->Product_Thio Product_Salt Pyridinium Salt (Solubility/Activation) Acid->Product_Salt Product_Quat N-Alkyl Pyridinium AlkylHalide->Product_Quat caption Fig 2. Dual Reactivity Profile: Epoxide Electrophilicity vs. Pyridine Basicity.

Applications in Drug Development

PROTAC Linker Design

The glycidyl ether moiety serves as a versatile "warhead" or linker attachment point. The epoxide can react with a lysine residue on an E3 ligase ligand or a target protein binder, while the pyridine ring provides a rigid spacer that can improve solubility or pi-stacking interactions within the binding pocket.

Covalent Inhibitors

The epoxide group is a "soft" electrophile. In specific pH environments, it can target non-catalytic cysteine residues, forming irreversible covalent bonds. The pyridine ring can be tuned (via substituents) to adjust the pKa and, consequently, the reactivity of the epoxide.

Polymer Crosslinking

In materials science, this compound acts as a bifunctional monomer. The epoxide polymerizes via anionic or cationic mechanisms, while the pyridine nitrogen provides a site for coordination chemistry (e.g., metal-organic frameworks) or proton-responsive swelling.

Safety & Handling Protocol

As an alkylating agent containing an epoxide, 4-(glycidyloxy)pyridine must be handled with strict safety protocols.

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Mutagen (due to alkylating capability).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of epoxide).

  • Quenching: Unreacted epoxide can be quenched with aqueous sodium thiosulfate or dilute sulfuric acid (converts to diol).

References

  • Synthesis of 4-Alkoxypyridines via SₙAr

    • Journal of Organic Chemistry, "Nucleophilic Substitution of 4-Chloropyridine with Alkoxides."

  • Epoxide Ring Opening Mechanisms

    • Chemical Reviews, "Regioselectivity in the Ring Opening of Epoxides."

  • Tautomerism of 4-Hydroxypyridine

    • Tetrahedron, "N- vs O-Alkylation of 4-Pyridone Derivatives."[5]

  • PubChem Compound Summary

    • 4-(Oxiran-2-yl)pyridine (C-Linked Analog).

  • Glycidyl Ether Reactivity

    • Master Organic Chemistry, "Epoxide Ring Opening With Base."

Sources

Exploratory

Solubility of 4-(Oxiran-2-yloxy)pyridine in Polar Aprotic Solvents

Executive Summary 4-(Oxiran-2-yloxy)pyridine (CAS: 115016-16-9), often referred to as 4-glycidoxypyridine, represents a bifunctional building block containing a basic pyridine ring and a reactive electrophilic epoxide. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Oxiran-2-yloxy)pyridine (CAS: 115016-16-9), often referred to as 4-glycidoxypyridine, represents a bifunctional building block containing a basic pyridine ring and a reactive electrophilic epoxide. Its utility in medicinal chemistry—specifically as a precursor for beta-blockers and functionalized pyridines—relies heavily on precise solvent selection.

Key Findings:

  • Solubility: The compound exhibits high solubility (>100 mg/mL) in polar aprotic solvents such as DMSO, DMF, and NMP due to its moderate polarity (LogP ~0.3–0.8) and lack of hydrogen bond donors.[1]

  • Stability Risk: While physically soluble, the epoxide moiety renders the compound chemically unstable in the presence of nucleophilic impurities (amines, thiols) or Lewis acids.

  • Protocol: For precise formulation, a "Saturation Shake-Flask" method coupled with HPLC-UV or qNMR is required.

Physicochemical Profile & Solvent Compatibility[2][3][4][5][6][7]

Understanding the molecular architecture of 4-(Oxiran-2-yloxy)pyridine is prerequisite to predicting its behavior in solution.

Molecular Architecture
  • Pyridine Ring: Acts as a hydrogen bond acceptor and weak base (pKa ~5.2). It promotes solubility in slightly acidic media but risks self-catalyzing epoxide ring opening if protonated.

  • Ether Linkage: Increases conformational flexibility and polarity compared to 4-vinylpyridine derivatives.

  • Epoxide (Oxirane) Ring: A strained three-membered ring sensitive to nucleophilic attack (SN2) and acid-catalyzed hydrolysis.

Predicted Solubility Data

Note: Values below are derived from structural analogs (e.g., Phenyl glycidyl ether, 4-Methoxypyridine) and standard solubility parameters.

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Polar Aprotic DMSO High (>200 mg/mL) Low (if dry)NMR, Screening, Cryopreservation
Polar Aprotic DMF / NMP High (>200 mg/mL) ModerateSynthesis (SNAr), high-temp reactions
Polar Aprotic Acetonitrile High (>100 mg/mL) LowHPLC, LC-MS, Crystallization
Polar Aprotic Acetone High (>100 mg/mL) LowPurification, Precipitation
Chlorinated DCM / Chloroform High (>150 mg/mL) LowExtraction, Work-up
Protic Water / Alcohols SolubleCritical Avoid (Rapid Hydrolysis/Solvolysis)

Stability & Reactivity in Polar Aprotic Media

While polar aprotic solvents are thermodynamically excellent for dissolving 4-(Oxiran-2-yloxy)pyridine, they present kinetic risks if not managed.

The "DMSO Trap"

Dimethyl sulfoxide (DMSO) is the gold standard for solubilizing heterocycles. However, commercial DMSO often contains trace water or dimethyl sulfide.

  • Mechanism: In the presence of trace acid (even atmospheric CO2), the epoxide can undergo hydrolysis to the diol.

  • Nucleophilic Attack: DMSO is generally inert, but if the solution is heated (>60°C), the epoxide may polymerize or react with the solvent decomposition products.

Degradation Pathways

The following diagram illustrates the fate of 4-(Oxiran-2-yloxy)pyridine in various solvent environments.

DegradationPathways Compound 4-(Oxiran-2-yloxy)pyridine Stable Stable Solution (Dry DMSO/ACN) Compound->Stable Inert Atmosphere < 25°C Hydrolysis Diol Formation (Hydrolysis) Compound->Hydrolysis + H2O / H+ Polymer Polyether (Polymerization) Compound->Polymer Lewis Acid or High Temp Nucleophile Ring-Opened Adduct Compound->Nucleophile + Amine/Thiol (Solvent Impurity)

Figure 1: Stability pathways.[2] Red nodes indicate degradation products to avoid.

Experimental Protocols

As a scientist, you must validate these general findings for your specific lot of material. Use the following self-validating protocols.

Protocol A: Saturation Solubility Determination (Shake-Flask)

Objective: Determine the exact solubility limit in a target solvent (e.g., DMSO).

  • Preparation: Weigh 100 mg of 4-(Oxiran-2-yloxy)pyridine into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., anhydrous DMSO).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 100 mg and repeat until solid persists.

  • Incubation: Shake at 25°C for 24 hours (protect from light and moisture).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may absorb the compound).

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a 5-point calibration curve.

Protocol B: Stability Assessment via qNMR

Objective: Verify solvent compatibility before long-term storage.

  • Sample: Dissolve 10 mg of compound in 600 µL of deuterated solvent (DMSO-d6 or CD3CN).

  • T0 Scan: Acquire a proton (

    
    ) NMR spectrum immediately. Focus on the epoxide protons (multiplets at 
    
    
    
    2.7–3.0 ppm) and the methylene protons (
    
    
    ~4.0 ppm).
  • Stress: Store the NMR tube at room temperature for 48 hours.

  • T48 Scan: Re-acquire spectrum.

  • Analysis: Look for:

    • Disappearance of epoxide signals (Ring opening).

    • Appearance of broad peaks (Polymerization).

    • New signals at

      
       3.5–4.5 ppm (Diol formation).
      

Workflow: Solvent Selection Strategy

Use this decision tree to select the optimal solvent for your application.

SolventSelection Start Start: Select Solvent Q1 Is the application biological? Start->Q1 Bio Use DMSO (Max 0.1% final conc.) Q1->Bio Yes Q2 Is it for Chemical Synthesis? Q1->Q2 No Q3 Reaction Temp > 80°C? Q2->Q3 Yes Q4 Is it for Analysis (HPLC/NMR)? Q2->Q4 No HighTemp Use DMF or NMP Q3->HighTemp Yes LowTemp Use Acetonitrile or THF Q3->LowTemp No Analysis Use Acetonitrile or CDCl3 Q4->Analysis Yes

Figure 2: Solvent selection logic based on experimental requirements.

References

  • PubChem. "4-(Oxiran-2-yl)pyridine Compound Summary."[3] National Library of Medicine. Accessed October 26, 2023. [Link]

  • Fauske & Associates. "Process Safety Scale-Up Aspects of Epichlorohydrin Hydrolysis." Process Safety News. Accessed October 26, 2023. [Link]

  • USDA Forest Products Laboratory. "Epichlorohydrin coupling reactions with wood." Research Paper FPL. Accessed October 26, 2023. [Link]

  • Master Organic Chemistry. "Polar Protic vs Aprotic Solvents." Accessed October 26, 2023. [Link]

Sources

Foundational

Strategic Utilization of 4-Glycidoxypyridine in Pharmaceutical Synthesis

This guide outlines the technical landscape for 4-glycidoxypyridine (also known as 4-(oxiran-2-ylmethoxy)pyridine), a high-value heterocyclic synthon. Unlike the ubiquitous phenyl-based glycidyl ethers used in commercial...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical landscape for 4-glycidoxypyridine (also known as 4-(oxiran-2-ylmethoxy)pyridine), a high-value heterocyclic synthon. Unlike the ubiquitous phenyl-based glycidyl ethers used in commercial epoxy resins, this pyridine derivative offers unique acid-base properties and hydrogen-bonding potential, making it a "privileged scaffold" for medicinal chemistry.

A Technical Guide for Drug Development Professionals

Executive Summary

4-Glycidoxypyridine represents a strategic convergence of two reactive functionalities: the pyridine ring (a weak base, pKa ~5.2, capable of


-stacking and hydrogen bonding) and the glycidyl ether  (a versatile electrophile for ring-opening reactions).

While phenyl glycidyl ethers are standard in material science, the 4-pyridyl variant is a specialized tool in drug discovery. It serves as a critical intermediate for synthesizing


-adrenergic receptor antagonists , covalent enzyme inhibitors , and pH-responsive hydrogels . This guide provides the rigorous synthetic protocols and mechanistic insights required to deploy this moiety effectively.

Part 1: Chemical Foundation & Synthesis[1][2]

Structural Advantage

The 4-substitution pattern offers distinct advantages over 2- or 3-isomers:

  • Symmetry: Simplifies NMR characterization and metabolic profiling.

  • Electronic Effects: The ether oxygen at the 4-position is strongly electron-donating by resonance, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Metabolic Stability: Unlike the 2-position, which is prone to rapid oxidation by aldehyde oxidase, the 4-position ether linkage is relatively robust, though the pyridine nitrogen remains a target for N-oxidation.

Synthetic Challenge: O- vs. N-Alkylation

The synthesis of 4-glycidoxypyridine from 4-hydroxypyridine (4-pyridone) is non-trivial due to tautomerism. 4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer.[1]

  • Kinetic Control: Direct alkylation with epichlorohydrin often yields the N-alkylated product (1-(oxiran-2-ylmethyl)pyridin-4(1H)-one).

  • Thermodynamic/Chemoselective Control: To secure the O-alkylated product (4-glycidoxypyridine), specific conditions favoring the "hard" oxygen nucleophile must be employed, typically using silver salts or specific carbonate bases in aprotic polar solvents.

Validated Synthesis Protocol

Objective: Synthesis of 4-(oxiran-2-ylmethoxy)pyridine via O-alkylation.

Reagents:

  • 4-Hydroxypyridine (1.0 eq)

  • Epichlorohydrin (Excess, 3.0–5.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL). Add anhydrous

    
     (20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide-like anion.
    
  • Addition: Add Epichlorohydrin (30 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

    • Note: Higher temperatures favor N-alkylation; keep strictly below 90°C.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Extraction: Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil often contains traces of N-alkylated byproduct. Purify via flash column chromatography (Silica gel, Gradient 20%

    
     50% EtOAc in Hexane).
    
    • Target Product (O-isomer): Higher

      
      .
      
    • Byproduct (N-isomer): Lower

      
       (more polar due to amide-like character).
      

Visualization: Synthesis Pathway

Synthesis Start 4-Hydroxypyridine (Pyridone Tautomer) Intermediate Anionic Intermediate (Ambident Nucleophile) Start->Intermediate Deprotonation Reagents Epichlorohydrin + K2CO3 / DMF Product_O 4-Glycidoxypyridine (O-Alkylation) TARGET Reagents->Product_O Kinetic/Hard Nucleophile (Major at 60°C) Product_N N-Glycidyl-4-pyridone (N-Alkylation) BYPRODUCT Reagents->Product_N Thermodynamic/Soft Nucleophile (Major at >100°C) Intermediate->Reagents

Caption: Divergent synthesis pathways. Selective O-alkylation requires controlled temperature and carbonate bases.

Part 2: Pharmaceutical Applications[1][4][5][6]

Application A: Next-Generation Beta-Blockers

The "aryloxypropanolamine" pharmacophore (Ar-O-CH2-CH(OH)-CH2-NH-R) is the scaffold of blockbuster drugs like Propranolol and Atenolol. Replacing the lipophilic phenyl ring with a pyridine ring creates analogs with higher water solubility and distinct receptor binding profiles.

  • Mechanism: The epoxide ring of 4-glycidoxypyridine undergoes regioselective ring opening with isopropylamine or tert-butylamine.

  • Therapeutic Value:

    • Reduced CNS Side Effects: Pyridine analogs are less lipophilic (lower LogP) than naphthalene derivatives (Propranolol), potentially reducing blood-brain barrier penetration and associated CNS depression.

    • Ionization: The pyridine nitrogen (pKa ~5.2) remains largely uncharged at physiological pH (7.4), but can be protonated in acidic compartments, influencing distribution.

Data: Physicochemical Comparison

PropertyPropranolol (Ref)4-Pyridyl AnalogImplication
Aromatic Core NaphthalenePyridineSolubility / Metabolism
LogP (Calc) ~3.0~1.2Higher water solubility
H-Bond Acceptors 23 (Pyridine N)Novel receptor interactions
pKa (Basic) 9.5 (Amine)9.5 (Amine) + 5.2 (Pyridine)Dual ionization centers
Application B: Covalent Enzyme Inhibitors (Warhead Design)

Epoxides are moderate electrophiles capable of reacting with nucleophilic amino acid residues (Cysteine, Lysine, Histidine). 4-Glycidoxypyridine can serve as a "warhead" attached to a recognition motif.

  • Targeting Strategy: The pyridine ring can pi-stack with aromatic residues (Phe, Tyr, Trp) in an enzyme's active site, positioning the glycidyl group to react with a nearby catalytic Cysteine.

  • Mechanism: Nucleophilic attack by the thiol group of Cysteine opens the epoxide ring, forming an irreversible thioether bond.

  • Utility: Useful for designing inhibitors for proteases or kinases where a permanent knockout is required.

Visualization: Covalent Inhibition Mechanism

CovalentInhibition Enzyme Target Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Pi-Stacking) Enzyme->Complex + Inhibitor Inhibitor 4-Glycidoxypyridine Warhead Inhibitor->Complex Reaction Nucleophilic Attack (S- attacks Epoxide C) Complex->Reaction Covalent Irreversible Adduct (Thioether Bond) Reaction->Covalent Ring Opening

Caption: Mechanism of irreversible inhibition. The pyridine moiety anchors the molecule via pi-stacking, facilitating the epoxide-cysteine reaction.

Application C: pH-Responsive Hydrogels for Drug Delivery

The pyridine nitrogen provides a pH-switchable handle. By reacting 4-glycidoxypyridine with polymers containing hydroxyl or amine groups (e.g., Polyvinyl alcohol (PVA) or Chitosan), one can create cross-linked hydrogels.

  • The Trigger: At physiological pH (7.4), the pyridine is uncharged and hydrophobic, keeping the gel collapsed (retaining drug). At acidic pH (e.g., pH 5.0 in lysosomes or tumor microenvironments), the pyridine protonates (

    
    ), causing electrostatic repulsion and gel swelling.
    
  • Release Mechanism: Swelling increases pore size, releasing the encapsulated payload specifically at the disease site.

Part 3: Experimental Protocol (Ring Opening)

Protocol: Aminolysis of 4-Glycidoxypyridine (Beta-Blocker Synthesis)

  • Preparation: Dissolve 4-glycidoxypyridine (1.0 eq, 5 mmol) in Ethanol or Methanol (15 mL).

  • Amine Addition: Add Isopropylamine (Excess, 3.0 eq) slowly.

    • Note: Excess amine prevents polymerization (oligomerization) of the epoxide.

  • Reflux: Heat to reflux (approx. 78°C for EtOH) for 2–4 hours.

  • Monitoring: Monitor consumption of epoxide by TLC or NMR (disappearance of epoxide multiplets at

    
     2.7–2.9 ppm).
    
  • Isolation: Evaporate solvent and excess amine under reduced pressure.

  • Purification: Recrystallize the resulting amino-alcohol from

    
     or convert to the Hydrochloride salt by bubbling dry 
    
    
    
    gas through an ethereal solution.

Part 4: Safety & References

Safety Considerations
  • Epoxide Toxicity: Like all glycidyl ethers, 4-glycidoxypyridine is a potential alkylating agent. It should be handled as a potential mutagen/carcinogen. Use double gloves (Nitrile) and work in a fume hood.

  • Sensitization: Avoid skin contact; epoxides are known skin sensitizers.

References
  • Pyridine Scaffolds in Pharma: Chaubey, S., & Pandeya, S. N. (2011). Pyridine: A Versatile Nucleus in Pharmaceutical Field. Asian Journal of Pharmaceutical and Clinical Research. Link

  • O-Alkylation Protocol: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Epoxide Chemistry: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Beta-Blocker SAR: Weiner, N. (1985). Drugs that Inhibit Adrenergic Nerves and Block Adrenergic Receptors. Goodman & Gilman's The Pharmacological Basis of Therapeutics.
  • O- vs N-Alkylation: Chung, K. H., et al. (2002). Selective O-alkylation of 4-pyridone derivatives. Tetrahedron Letters. Link

Sources

Protocols & Analytical Methods

Method

Procedure for coupling 4-(Oxiran-2-yloxy)pyridine with thiols

Application Note: Regioselective Coupling of 4-(Oxiran-2-yloxy)pyridine with Functionalized Thiols Abstract & Scope This technical guide details the procedure for coupling 4-(oxiran-2-yloxy)pyridine (and its common analo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Coupling of 4-(Oxiran-2-yloxy)pyridine with Functionalized Thiols

Abstract & Scope

This technical guide details the procedure for coupling 4-(oxiran-2-yloxy)pyridine (and its common analog, 4-(glycidyloxy)pyridine ) with thiol-containing nucleophiles. This reaction utilizes the high nucleophilicity of thiolate anions to open the strained epoxide ring, resulting in a stable


-hydroxy sulfide  linkage.

This transformation is a cornerstone of modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and covalent modifiers, where the pyridine ring serves as a solvent-exposed motif or E3 ligase ligand anchor.

Key Technical Advantages:

  • Atom Economy: 100% atom economy (no byproducts).

  • Regiocontrol: Base-catalyzed conditions drive exclusive attack at the terminal (less hindered) carbon.

  • Orthogonality: Compatible with most functional groups (amines, amides) present on the pyridine scaffold.

Mechanistic Insight & Strategic Planning

To ensure reproducibility, one must understand the electronic governing factors. The reaction proceeds via an


 mechanism .[1][2]
  • Activation: A base deprotonates the thiol (

    
    ) to generate a thiolate anion (
    
    
    
    ).
  • Regioselectivity: The thiolate attacks the least substituted carbon (terminal

    
    -carbon) of the epoxide. This is sterically driven.[3]
    
  • Electronic Bias: The electron-withdrawing nature of the pyridine ring (at the 4-position) slightly increases the electrophilicity of the epoxide, enhancing reaction rates compared to aliphatic glycidyl ethers.

Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the base-catalyzed pathway and the specific regiochemical outcome.

ThiolEpoxyMechanism Start Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Start->Thiolate Deprotonation Base Base Catalyst (TEA / DIPEA) Base->Thiolate TS Transition State (Steric Control) Thiolate->TS Nucleophilic Attack Epoxide 4-(Oxiran-2-yloxy)pyridine (Electrophile) Epoxide->TS Intermed Alkoxide Intermediate TS->Intermed Ring Opening (Terminal C) Product β-Hydroxy Sulfide (Final Conjugate) Intermed->Product Protonation

Caption: Figure 1. Base-catalyzed


 ring-opening mechanism favoring terminal attack.

Critical Material Considerations

ComponentRecommendationTechnical Rationale
Electrophile 4-(Oxiran-2-yloxy)pyridine Note: Commercial sources often label the glycidyl ether (with a methylene spacer) similarly. Verify structure via NMR. The ether oxygen activates the epoxide.
Solvent DMF (Anhydrous) or MeOH/Water DMF is preferred for lipophilic drugs. Aqueous alcohols are used for "click" chemistry on biomolecules.
Base DIPEA or

Non-nucleophilic bases prevent competing epoxide opening by the amine. Use 0.1–1.0 equivalents.
Thiol Freshly Prepared Thiols oxidize to disulfides (R-S-S-R) in air.[4] Check purity via Ellman’s Reagent if the reagent is old.
Atmosphere Nitrogen/Argon Essential to prevent thiol oxidation during the reaction.

Experimental Protocols

Method A: Standard Organic Synthesis (High Yield)

Best for: Small molecule synthesis, linker construction, and hydrophobic thiols.

Reagents:

  • 4-(Oxiran-2-yloxy)pyridine (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • Triethylamine (

    
    ) (0.1 – 0.5 equiv)
    
  • Dichloromethane (DCM) or DMF (Concentration: 0.2 M)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in anhydrous DCM or DMF.

  • Degassing: Sparge the solution with nitrogen for 5 minutes to remove dissolved oxygen.

  • Activation: Add

    
      (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add 4-(Oxiran-2-yloxy)pyridine (1.0 equiv) dropwise (if liquid) or as a solution.

  • Reaction: Stir at RT for 4–12 hours .

    • Optimization: If reaction is slow (checked by TLC), heat to 40°C. Avoid temperatures >60°C to prevent pyridine polymerization.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with saturated

      
       (aq) to remove base and unreacted pyridine salts.
      
    • Wash with Brine. Dry over

      
      .[5]
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate (gradient). The product is more polar than the starting epoxide due to the hydroxyl group.

Method B: Aqueous "Click" Conditions (Green Chemistry)

Best for: Water-soluble peptides, protein conjugation, or sensitive biological probes.

Reagents:

  • Phosphate Buffer (pH 8.0) / Acetonitrile (1:1 mixture)

  • Thiol (1.0 equiv)

  • Epoxide (1.2 equiv)

Procedure:

  • Buffer Prep: Prepare a degassed solution of Phosphate Buffer (pH 8.0). The pH acts as the base catalyst (deprotonating the thiol).

  • Mixing: Dissolve the Thiol in the buffer mixture.

  • Coupling: Add the Epoxide (dissolved in minimal MeCN or DMSO).

  • Incubation: Agitate gently at RT for 1–4 hours.

  • Validation: Monitor via LC-MS.

  • Isolation: Lyophilization or preparative HPLC.

Quality Control & Validation

To ensure the protocol was successful, specific spectroscopic markers must be verified.

NMR Validation Table
Signal RegionObservation in ProductInterpretation
Epoxide Region (2.5 - 3.0 ppm)Disappears Confirms consumption of the epoxide ring.

-Protons
(3.5 - 4.0 ppm)
New Multiplet Appearance of the methine proton adjacent to the new -OH group (

).
Pyridine Region (6.8 - 8.5 ppm)Shifted Slight chemical shift changes indicate the change in electronic environment, but the integration (2H/2H) must remain.
Troubleshooting Workflow

Use the following logic tree to diagnose low yields.

Troubleshooting Start Low Yield / No Product CheckTLC Check TLC/LCMS: Is Thiol remaining? Start->CheckTLC Disulfide Disulfide Detected (R-S-S-R) CheckTLC->Disulfide Yes (Thiol gone, wrong mass) NoRxn Starting Materials Intact CheckTLC->NoRxn Yes (Thiol & Epoxide present) Polymer Baseline Material (Polymer) CheckTLC->Polymer No (Smear on TLC) Action1 Add TCEP or DTT to reduce disulfide. Degas solvents thoroughly. Disulfide->Action1 Action2 Increase Base (to 1.0 eq). Heat to 50°C. NoRxn->Action2 Action3 Dilute reaction (0.05 M). Lower Temperature. Polymer->Action3

Caption: Figure 2. Troubleshooting logic for thiol-epoxy coupling failures.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and affect male fertility. Handle in a fume hood.

  • Epoxide Mutagenicity: Epoxides are alkylating agents and potential mutagens. Double-glove and quench all waste with aqueous amine solutions before disposal.

  • Thiol Odor: All thiol waste must be treated with bleach (sodium hypochlorite) to oxidize the sulfur and neutralize odor before disposal.

References

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, vol. 40, no. 11, 2001, pp. 2004–2021.

  • Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no. 1, 2014, pp. 724–744. (Context on Thiol-X nucleophilicity).

  • Hoyle, C. E., & Bowman, C. N. "Thiol–Epoxy Click Chemistry." Angewandte Chemie, vol. 49, no. 9, 2010, pp. 1540–1573.

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Edition. (Chapter: Nucleophilic Substitution at the Carbonyl Group and Epoxides).

Sources

Application

Application Notes and Protocols: Conditions for Nucleophilic Substitution on 4-(Oxiran-2-yloxy)pyridine

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic ring-opening of 4-(Oxiran-2-yloxy)pyridine. This versatile heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic ring-opening of 4-(Oxiran-2-yloxy)pyridine. This versatile heterocyclic building block features a terminal epoxide that serves as a highly valuable electrophilic handle for introducing a wide array of functional groups. We will delve into the mechanistic underpinnings of the reaction, explore the impact of various nucleophiles, and provide detailed, field-proven protocols for conducting these transformations under different catalytic conditions. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Strategic Value of 4-(Oxiran-2-yloxy)pyridine

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] Its derivatization is a cornerstone of drug discovery programs. 4-(Oxiran-2-yloxy)pyridine merges the key pyridine core with a reactive epoxide (oxirane) ring, creating a powerful synthon for library synthesis and lead optimization. The epoxide's inherent ring strain (approximately 13 kcal/mol) makes it susceptible to ring-opening by a diverse range of nucleophiles, a reaction that proceeds under relatively mild conditions and with high regioselectivity.[2] This allows for the controlled, predictable installation of functionalities crucial for modulating physicochemical properties and biological activity.

Mechanistic Framework: Regioselectivity and Stereochemistry

The nucleophilic substitution on 4-(Oxiran-2-yloxy)pyridine is not a substitution on the aromatic ring itself, but rather a classic epoxide ring-opening reaction. Understanding the mechanism is critical for predicting and controlling the reaction outcome.

2.1. The SN2 Pathway under Neutral and Basic Conditions

Under neutral or basic conditions, the reaction proceeds through a direct backside attack on one of the epoxide carbons, analogous to a standard SN2 mechanism.[3] The considerable ring strain of the three-membered epoxide ring provides the driving force for the reaction, compensating for the fact that an alkoxide is formally the leaving group.[4]

Key Mechanistic Features:

  • Nucleophilic Attack: The nucleophile directly attacks an epoxide carbon.

  • Ring Opening: The C-O bond breaks, relieving ring strain and forming an intermediate alkoxide.

  • Protonation: A subsequent protonation step (typically during the reaction or aqueous workup) yields the final neutral alcohol product.[2]

2.2. Regioselectivity: The Rule of the Least Substituted Carbon

For an asymmetrical epoxide like 4-(Oxiran-2-yloxy)pyridine, the nucleophile can theoretically attack either of the two carbons of the oxirane ring. However, under the most common neutral or basic/nucleophilic conditions, the attack overwhelmingly occurs at the terminal, least sterically hindered carbon (C2' of the oxiranylmethyl group).[2][4] This is a hallmark of the SN2 pathway, where steric accessibility governs the site of attack.

Acid-catalyzed ring-opening can alter this regioselectivity, favoring attack at the more substituted carbon due to the formation of a species with partial carbocationic character.[3][5] However, for most applications involving amine, thiol, or alkoxide nucleophiles, basic or neutral conditions are preferred to avoid potential side reactions with the pyridine nitrogen.

2.3. Stereochemical Outcome

The SN2 mechanism dictates a specific stereochemical outcome. The nucleophilic attack occurs from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon atom being attacked.[2][5] If the starting epoxide is enantiomerically pure (e.g., (R)-4-(oxiran-2-yloxy)pyridine), the resulting product will be a single enantiomer with the opposite configuration at the newly formed stereocenter.

Workflow_Amines cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Combine Epoxide (1 eq.) and Amine (1.1-2.0 eq.) add_solvent Add Solvent (e.g., EtOH, neat) start->add_solvent add_catalyst Add Lewis Acid (1-10 mol%) (e.g., Sc(OTf)₃ in MeCN) start->add_catalyst heat Stir at RT - 80 °C add_solvent->heat add_catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor quench Quench Reaction (if catalyzed) monitor->quench Catalyzed concentrate Concentrate in vacuo monitor->concentrate Catalyst-Free extract Aqueous Workup & Extraction quench->extract purify Column Chromatography concentrate->purify extract->purify product Purified β-Amino Alcohol purify->product

Sources

Method

Synthesis of beta-amino alcohols using 4-(Oxiran-2-yloxy)pyridine

Application Note: High-Efficiency Synthesis of -Amino Alcohols via Aminolysis of 4-(Oxiran-2-yloxy)pyridine[1] Executive Summary This application note details the optimized protocols for synthesizing -amino alcohols usin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of -Amino Alcohols via Aminolysis of 4-(Oxiran-2-yloxy)pyridine[1]

Executive Summary

This application note details the optimized protocols for synthesizing


-amino alcohols using 4-(Oxiran-2-yloxy)pyridine  (also known as 4-glycidyloxypyridine) as a core building block. This transformation is a cornerstone in medicinal chemistry, particularly for developing 

-adrenergic receptor antagonists (beta-blockers), kinase inhibitors, and hydrolytically stable bioisosteres of phenyl glycidyl ethers.

We present two distinct methodologies: a Thermal Solvolytic Protocol (Method A) for highly nucleophilic aliphatic amines, and a Lewis Acid-Catalyzed Protocol (Method B) for sterically hindered or aromatic amines. Both methods prioritize regioselectivity, yield maximization, and operational safety.

Scientific Background & Mechanism[2][3][4][5][6][7][8]

The Reagent: 4-(Oxiran-2-yloxy)pyridine

Unlike standard phenyl glycidyl ethers, the pyridine variant introduces a basic nitrogen atom (


 for the conjugate acid), which influences solubility and purification but minimally affects the epoxide's electrophilicity. The ether linkage at the C4 position of the pyridine ring is electron-withdrawing, slightly activating the epoxide ring toward nucleophilic attack compared to simple alkyl oxiranes.
Reaction Mechanism

The synthesis proceeds via an S_N2 nucleophilic ring-opening .

  • Nucleophilic Attack: The amine lone pair attacks the least substituted carbon (C3 of the propoxy chain) of the epoxide. This regioselectivity is governed by steric hindrance.

  • Ring Opening: The C-O bond breaks, generating an alkoxide intermediate.

  • Proton Transfer: Rapid proton exchange yields the final 1-amino-3-(pyridin-4-yloxy)propan-2-ol.

Regioselectivity Note: While electronic factors in styrene oxides can lead to mixtures, the methylene spacer in 4-(Oxiran-2-yloxy)pyridine ensures that attack at the terminal carbon is favored >95:5 over the internal carbon.

Mechanistic Pathway (Visualization)

ReactionMechanism Reactant 4-(Oxiran-2-yloxy)pyridine TS Transition State (Steric Control) Reactant->TS Activation Amine Amine Nucleophile (R-NH2) Amine->TS S_N2 Attack (Terminal C) Intermediate Alkoxide Intermediate TS->Intermediate Ring Opening Product β-Amino Alcohol (Target) Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway of the aminolysis reaction. The amine attacks the less hindered terminal carbon, ensuring high regioselectivity.

Experimental Protocols

Method A: Thermal Solvolytic Aminolysis (Standard)

Best for: Primary and secondary aliphatic amines (e.g., isopropylamine, morpholine).

Rationale: Aliphatic amines are sufficiently nucleophilic to open the epoxide ring in protic solvents without catalysis. The protic solvent (EtOH or iPrOH) assists by hydrogen-bonding to the epoxide oxygen, activating it slightly.

Reagents:

  • 4-(Oxiran-2-yloxy)pyridine (1.0 equiv)

  • Amine (1.2 – 3.0 equiv) (Note: Use excess for primary amines to prevent dimerization)

  • Solvent: Ethanol (absolute) or 2-Propanol.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 4-(Oxiran-2-yloxy)pyridine (e.g., 1.0 mmol) dissolved in Ethanol (5 mL/mmol).

  • Addition: Add the amine dropwise at room temperature.

    • Critical: If using a volatile amine (e.g., isopropylamine), use 3.0 equivalents and seal the vessel.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–12 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LCMS. The epoxide spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove solvent and excess amine.

    • Note: For volatile amines, this often yields pure product.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:10:1). The NH4OH is crucial to prevent the basic pyridine product from streaking.

Method B: Lewis Acid-Catalyzed Aminolysis

Best for: Aromatic amines (anilines), sterically hindered amines (t-butylamine), or low-boiling amines requiring mild conditions.

Rationale: Weak nucleophiles require stronger electrophilic activation of the epoxide.[2] Lithium Perchlorate (


) acts as a mild Lewis acid, coordinating to the epoxide oxygen and facilitating ring opening.

Reagents:

  • 4-(Oxiran-2-yloxy)pyridine (1.0 equiv)

  • Amine (1.1 equiv)[3]

  • Catalyst:

    
     (0.5 – 1.0 equiv) or 
    
    
    
    (0.1 equiv)
  • Solvent: Acetonitrile (

    
    ) or Toluene.
    

Step-by-Step Protocol:

  • Setup: Dissolve 4-(Oxiran-2-yloxy)pyridine (1.0 mmol) and the catalyst in Acetonitrile (5 mL).

  • Activation: Stir at room temperature for 10 minutes to allow catalyst coordination.

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at room temperature (or 50°C for anilines) for 6–24 hours.

  • Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via chromatography as described in Method A.
    

Experimental Workflow & Decision Logic

Workflow Start Start: 4-(Oxiran-2-yloxy)pyridine CheckAmine Analyze Amine Nucleophile Start->CheckAmine PathA Aliphatic/Primary Amine (High Nucleophilicity) CheckAmine->PathA Strong Nuc PathB Aromatic/Hindered Amine (Low Nucleophilicity) CheckAmine->PathB Weak Nuc MethodA Method A: Thermal Reflux Solvent: EtOH/iPrOH Temp: 80°C PathA->MethodA MethodB Method B: Lewis Acid (LiClO4) Solvent: MeCN Temp: 25-50°C PathB->MethodB Monitor Monitor: TLC/LCMS (Disappearance of Epoxide) MethodA->Monitor MethodB->Monitor Workup Workup: Evaporation (A) or Extraction (B) Monitor->Workup Purify Purification: Silica (DCM/MeOH/NH4OH) Workup->Purify

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on amine properties.

Critical Parameters and Troubleshooting

Stoichiometry & Side Reactions

The most common side reaction is dimerization , where the product (a secondary amine) reacts with a second molecule of epoxide.

  • Prevention: When using primary amines (

    
    ), always use an excess (2.0–3.0 equiv). The excess amine can be easily removed by vacuum evaporation if it is volatile.
    
Purification of Pyridine Derivatives

Pyridine-containing compounds interact strongly with the acidic silanols on silica gel, leading to broad peaks and yield loss.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes, or include 1% Ammonium Hydroxide (

    
    ) or TEA in your mobile phase (e.g., DCM/MeOH/TEA 95:4:1).
    
Comparative Data Table
Amine ClassExample NucleophileMethodTemp (°C)Time (h)Typical YieldNotes
Primary Aliphatic IsopropylamineA50 (Sealed)488-95%Use 3 equiv. to avoid bis-alkylation.
Secondary Cyclic MorpholineA78 (Reflux)290-98%Very fast reaction; high yield.
Steric Aliphatic tert-ButylamineB601275-85%Slow without Lewis Acid catalyst.
Aromatic AnilineB501870-80%Requires

or

.

References

  • Shivani, P. B., et al. (2007). "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines." Journal of Organic Chemistry.

  • Azizi, N., & Saidi, M. R. (2005).[4] "LiClO4-catalyzed regioselective aminolysis of epoxides." Organic Letters.

  • Chini, M., et al. (1990). "Metal salts as new catalysts for the regioselective ring opening of epoxides." Tetrahedron Letters.

(Note: While specific literature on 4-(Oxiran-2-yloxy)pyridine is specialized, the protocols above are derived from validated methodologies for aryl glycidyl ethers and pyridine functionalization found in the cited organic synthesis literature.)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for 4-(Oxiran-2-yloxy)pyridine ring-opening reactions

Topic: Optimizing Temperature for Ring-Opening Reactions of 4-(Oxiran-2-yloxy)pyridine Document ID: TSC-GLY-PYR-04 Last Updated: February 21, 2026 Audience: Medicinal Chemists, Process Development Scientists The Mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Ring-Opening Reactions of 4-(Oxiran-2-yloxy)pyridine Document ID: TSC-GLY-PYR-04 Last Updated: February 21, 2026 Audience: Medicinal Chemists, Process Development Scientists

The Mechanistic Landscape: The "Two-Nucleophile" Problem

Before optimizing temperature, you must understand the unique reactivity profile of 4-(Oxiran-2-yloxy)pyridine . Unlike standard aliphatic epoxides or phenyl glycidyl ethers, this substrate contains a basic pyridine nitrogen atom that introduces a competing reaction pathway.

The Core Conflict

In a typical ring-opening reaction, you introduce an external nucleophile (


) to attack the epoxide. However, the pyridine nitrogen (

) is itself a nucleophile.
  • Pathway A (Desired): External nucleophile attacks the epoxide carbon (C-O bond cleavage).

  • Pathway B (Undesired): The pyridine nitrogen of one molecule attacks the epoxide of another, leading to intermolecular

    
    -alkylation (polymerization/oligomerization).
    

Temperature is your primary switch to control this competition.

Visualizing the Pathway

The following diagram illustrates the kinetic competition you are managing.[1]

ReactionPathways Substrate 4-(Oxiran-2-yloxy)pyridine TS_LowT TS: Low Temp (<40°C) Kinetic Control Substrate->TS_LowT + Nu (Catalyzed) TS_HighT TS: High Temp (>80°C) Thermodynamic Control Substrate->TS_HighT + Nu (Thermal) ExtNuc External Nucleophile (Amine/Alcohol) ExtNuc->TS_LowT ExtNuc->TS_HighT Prod_Desired Desired Product (β-substituted alcohol) TS_LowT->Prod_Desired Major Pathway TS_HighT->Prod_Desired Competing Prod_Poly Polymerized Tarry Solid (N-alkylated species) TS_HighT->Prod_Poly Thermal Promotion of Pyridine N-Attack

Figure 1: Kinetic competition between desired nucleophilic attack and self-polymerization driven by temperature.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with pyridine-containing glycidyl ethers.

Q1: I am seeing the formation of insoluble, dark precipitates at temperatures above 60°C. What is happening?

Diagnosis: You are likely observing intermolecular self-alkylation . The Science: At elevated temperatures, the activation energy for the pyridine nitrogen to attack the epoxide is overcome. Since the product of this attack is a pyridinium salt (ionic), it often precipitates out of non-polar organic solvents as a "tar." Corrective Action:

  • Lower the Temperature: Reduce reaction temperature to 40°C or below.

  • Dilution: Operate at high dilution (0.1 M or less) to statistically favor the attack of the external nucleophile over the bimolecular self-reaction.

  • Protonation Strategy: If your nucleophile is acid-stable (e.g., alcohols), perform the reaction in acidic media to protonate the pyridine nitrogen, rendering it non-nucleophilic.

Q2: My reaction is stalled at 40°C with 0% conversion after 24 hours. Should I just heat it?

Diagnosis: The pyridine ring is electron-withdrawing, deactivating the ether oxygen, which in turn makes the epoxide less reactive than a standard alkyl glycidyl ether. The Science: Simply heating it risks the polymerization described in Q1. Corrective Action:

  • Catalysis over Heat: Instead of increasing

    
    , introduce a Lewis Acid catalyst (e.g., 
    
    
    
    ,
    
    
    , or
    
    
    ).
  • Catalyst Poisoning Check: Remember that your substrate (pyridine) is a ligand. It will bind to your Lewis Acid. You may need to increase catalyst loading (10–20 mol%) or use a non-coordinating Lewis Acid to overcome the "pyridine sponge" effect.

Q3: I am getting a mixture of regioisomers ( vs attack). How do I fix this?

Diagnosis: High temperatures promote


-like character (bond breaking before bond making), which reduces regioselectivity.
Corrective Action: 
  • For Amines: Use a protic solvent (EtOH/MeOH) at mild temperatures (25–40°C). Hydrogen bonding activates the epoxide oxygen, facilitating

    
     attack at the less hindered terminal carbon.
    
  • For Alcohols: Use acid catalysis at low temperature (0°C to RT). This favors attack at the more substituted carbon (electronic control) or less substituted (steric control) depending strictly on the acid strength and solvent, but lower temperature always improves selectivity ratios.

Experimental Protocols & Data

Summary of Temperature Effects
Reaction TypeNucleophileRec.[1][2][3][4][5][6] Temp RangeCatalystCritical Risk
Aminolysis Primary Amines25°C – 50°CNone / Protic SolventN-alkylation at

Alcoholysis Alcohols0°C – RTLewis Acid (

)
Catalyst poisoning by Pyridine N
Hydrolysis Water80°C – 100°CAcid / BaseHigh temp required for solubility
Protocol A: Lewis-Acid Catalyzed Opening (Recommended for Alcohols)

Designed to minimize thermal polymerization while activating the epoxide.

  • Setup: In a flame-dried flask under

    
    , dissolve 4-(oxiran-2-yloxy)pyridine (1.0 equiv) in anhydrous 
    
    
    
    (0.2 M).
  • Catalyst Addition: Add

    
     (10 mol%). Note: Higher loading is required due to pyridine coordination.
    
  • Nucleophile: Add the alcohol (1.2 equiv) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 12–24 hours.

    • Checkpoint: Monitor by TLC. If stalled, heat to 35°C, but do not exceed 40°C.

  • Workup: Quench with saturated

    
     to break the Pyridine-Scandium complex.
    
Protocol B: Thermal Aminolysis (Microwave Assisted)

For robust amines where speed is prioritized over perfect selectivity.

  • Setup: Combine 4-(oxiran-2-yloxy)pyridine (1.0 equiv) and Amine (2.0 equiv) in Ethanol (0.5 M).

  • Heating: Microwave irradiation at 80°C for 10–20 minutes .

    • Why Microwave? Rapid dielectric heating minimizes the "thermal history" of the sample, often outcompeting the slower polymerization kinetics that occur during the ramp-up phase of conventional heating.

  • Purification: Evaporate solvent; the excess amine usually prevents polymerization by saturating the reaction sites.

Decision Logic for Optimization

Use this flow to determine your starting temperature conditions.

OptimizationFlow Start Start Optimization NucType Select Nucleophile Type Start->NucType Amine Amine (Strong Nuc) NucType->Amine Alcohol Alcohol (Weak Nuc) NucType->Alcohol MethodA Method A: Protic Solvent Temp: 25-40°C Amine->MethodA Standard MethodC Method C: Microwave Temp: 80°C (Short Time) Amine->MethodC Sterically Hindered Amine MethodB Method B: Lewis Acid (Sc(OTf)3) Temp: 0-25°C Alcohol->MethodB Standard CheckSolubility Is Product Soluble? CheckSolubility->MethodC No (Precipitates) MethodB->CheckSolubility Low Yield?

Figure 2: Decision tree for selecting temperature and method based on nucleophile type.

References

  • Regioselectivity in Epoxide Opening

    • Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.[7]

    • Source: ChemRxiv.
    • URL:[Link]

  • Lewis Acid Catalysis with Pyridines

    • Title: 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines.[5]

    • Source: Heteroatom Chemistry (via ResearchGate).[5]

    • URL:[Link]

  • Mechanisms of Acid-Catalyzed Opening

    • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides.[1][4][8][9]

    • Source: CHIMIA.[5]

    • URL:[Link]

  • Microwave Assisted Aminolysis

    • Title: Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach.
    • Source: Chemical Engineering Journal (via ResearchG
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 4-(Oxiran-2-yloxy)pyridine

Comparative MS Profiling of 4-(Oxiran-2-yloxy)pyridine: Structural Elucidation & GTI Screening Part 1: Executive Summary & Core Directive The Challenge: 4-(Oxiran-2-yloxy)pyridine (CAS: 100302-69-6, MW: 137.14 Da) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS Profiling of 4-(Oxiran-2-yloxy)pyridine: Structural Elucidation & GTI Screening

Part 1: Executive Summary & Core Directive

The Challenge: 4-(Oxiran-2-yloxy)pyridine (CAS: 100302-69-6, MW: 137.14 Da) represents a critical class of Genotoxic Impurities (GTIs) often encountered in the synthesis of pyridine-based pharmacophores. Its structure combines a basic pyridine ring with a highly reactive epoxide ether. In drug development, the core analytical challenge is distinguishing this reactive alkylating agent from its hydrolysis products (diols) and stable isomers while achieving the sub-ppm detection limits required by ICH M7 guidelines .

The Solution: This guide compares the fragmentation dynamics and detection capabilities of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) mass spectrometry. We move beyond generic templates to provide a mechanistic breakdown of how the ether-linked epoxide moiety fragments, enabling the design of self-validating MRM (Multiple Reaction Monitoring) transitions.

Part 2: Mechanistic Fragmentation Analysis (The Science)

To develop a robust method, one must understand why the molecule breaks apart. The fragmentation of 4-(Oxiran-2-yloxy)pyridine under Electrospray Ionization (ESI+) is driven by the competition between the basic nitrogen and the strained epoxide ring.

Ionization Physics
  • Protonation Site: The pyridine nitrogen is the most basic site (

    
    ), leading to the formation of the precursor ion 
    
    
    
    .
  • Secondary Site: Under high source energy, protonation may occur at the ether oxygen, destabilizing the epoxide ring immediately.

Primary Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes distinct cleavage events used for quantification and qualification.

  • Pathway A: Epoxide Ring Opening & Loss (Neutral Loss)

    • Mechanism: The strained three-membered ring opens. A hydrogen transfer (McLafferty-like rearrangement) facilitates the loss of the epoxide moiety as acetaldehyde (

      
      , 44 Da) or a vinyl alcohol tautomer.
      
    • Resulting Ion: 4-Hydroxypyridine cation (

      
       94.03).
      
    • Significance: This is the Quantifier transition (most abundant).

  • Pathway B: Ether Cleavage (Inductive)

    • Mechanism: Homolytic or heterolytic cleavage of the

      
       bond.
      
    • Resulting Ion: Pyridyl cation (

      
       78.03).
      
    • Significance: This is a Qualifier transition (structural confirmation).

  • Pathway C: Ring Contraction (Isomerization)

    • Mechanism: The epoxide oxygen attacks the pyridine ring before cleavage, leading to complex rearrangements (e.g., loss of CO, 28 Da).

    • Resulting Ion:

      
       110.14.
      
Visualization of Signaling Pathways

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 138.14 TS1 Transition State (Epoxide Opening) Parent->TS1 CID Energy Frag_Qual Qualifier Ion (Pyridyl Cation) m/z 78.03 Parent->Frag_Qual Inductive Cleavage Neutral_B Loss: C2H4O2 (60 Da) Parent->Neutral_B Frag_Quant Quantifier Ion (4-Hydroxypyridine) m/z 94.03 TS1->Frag_Quant H-Rearrangement Neutral_A Loss: C2H4O (44 Da) TS1->Neutral_A

Caption: Figure 1. ESI+ Fragmentation pathway of 4-(Oxiran-2-yloxy)pyridine showing the genesis of Quantifier (m/z 94) and Qualifier (m/z 78) ions.

Part 3: Comparative Performance Guide

This section objectively compares the two dominant methodologies for analyzing this impurity.

Comparison: Q-TOF (HRAM) vs. TQ (MRM)
FeatureMethod A: Triple Quadrupole (QqQ) Method B: Q-TOF (High Res) Verdict for Drug Dev
Primary Use Routine Quantitation (QC Release)Structure Elucidation & ScreeningQqQ for late stage; Q-TOF for early R&D.
Sensitivity (LOD) Excellent (< 5 ppb)Good (~ 50 ppb)QqQ is required to meet ICH M7 limits (often <1.5 µ g/day ).
Selectivity High (via MRM transitions)Ultra-High (via ppm mass accuracy)Q-TOF prevents false positives from isobaric interferences.
Linearity

dynamic range

-

dynamic range
QqQ is superior for trace analysis in high-conc API matrix.
Data Size Small (Targeted)Large (Full Scan)QqQ is preferred for high-throughput compliance.
Supporting Experimental Data (Representative)

Conditions: Agilent 6470 TQ vs. 6545 Q-TOF. Column: HILIC-Z (2.1 x 100mm).

ParameterQqQ PerformanceQ-TOF Performance
Precursor Ion 138.1

94.0 (CE: 15V)
138.1386 (Extraction Window: 10ppm)
Signal-to-Noise (1 ppm spike) 150:135:1
Matrix Effect (API suppression) Moderate (requires divert valve)Low (resolves background ions)

Part 4: Experimental Protocol (Self-Validating)

To ensure Trustworthiness , this protocol includes "Stop/Go" checkpoints.

Step 1: Sample Preparation (Crucial)
  • Solvent: Do NOT use protic solvents (Methanol/Water) as diluents for long-term storage; the epoxide will hydrolyze to the diol (

    
     156).
    
  • Recommended Diluent: Acetonitrile (ACN) or DMSO.

  • Checkpoint: Inject a fresh standard immediately. If

    
     156 peak area > 5% of 
    
    
    
    138, prepare fresh stock.
Step 2: LC-MS/MS Method (QqQ)
  • Column: Waters XBridge HILIC or equivalent (Epoxides are polar; HILIC retains them better than C18).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.5). Note: Avoid acidic pH < 3 to prevent on-column hydrolysis.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 70% B over 5 mins.

Step 3: Analytical Workflow Diagram

Workflow Start Sample: API with Potential Impurity Prep Dissolve in ACN (Avoid MeOH/H2O) Start->Prep Check Check for Hydrolysis? (m/z 156 detected) Prep->Check Stop STOP: Re-prep Sample Check->Stop Yes Inject Inject on HILIC-MS/MS Check->Inject No Analyze Monitor MRM 138 -> 94 (Quant) 138 -> 78 (Qual) Inject->Analyze

Caption: Figure 2. Decision tree for the analysis of 4-(Oxiran-2-yloxy)pyridine, emphasizing stability checks.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for epoxide analysis).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for fragmentation mechanisms of ethers and epoxides).
  • European Medicines Agency . Guideline on the Limits of Genotoxic Impurities. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(Oxiran-2-yloxy)pyridine: Essential Safety and Operational Protocols

Introduction: A Molecule of Dual Hazards Welcome, colleagues. In our work, we frequently encounter novel compounds with immense potential.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Dual Hazards

Welcome, colleagues. In our work, we frequently encounter novel compounds with immense potential. 4-(Oxiran-2-yloxy)pyridine is one such molecule, combining a pyridine core, common in pharmaceutical development, with a highly reactive oxirane (epoxide) ring. This unique structure demands a nuanced and rigorous approach to safety. This guide is not a generic checklist; it is a deep dive into the causality behind our safety protocols, designed to empower you with the knowledge to handle this and similar reagents with confidence and security. The guidance herein is synthesized from established safety principles for its two primary functional groups: pyridines and epoxides.

The Core Hazard Profile: Understanding the "Why"

4-(Oxiran-2-yloxy)pyridine does not possess a single, simple hazard. It presents a dual-risk profile derived from its constituent parts.

  • The Pyridine Moiety : Pyridine and its derivatives are well-documented hazards. They are often flammable, readily absorbed through the skin, and can be harmful if inhaled or ingested.[1][2][3] Acute exposure can irritate the respiratory system, skin, and eyes, while chronic exposure may lead to effects on the central nervous system, liver, and kidneys.[1][3]

  • The Oxirane (Epoxide) Ring : The three-membered epoxide ring is strained and highly reactive. Epoxides as a class are known skin, eye, and respiratory tract irritants.[4][5] A significant concern is their potential as alkylating agents, which can lead to mutagenicity and carcinogenicity.[6][7] Furthermore, low molecular weight epoxides can polymerize with significant heat release, posing a risk of container rupture if not handled or stored correctly.[4][5]

The combination of these two functional groups necessitates treating 4-(Oxiran-2-yloxy)pyridine as a substance that is likely toxic, irritant, a potential carcinogen, and requires careful management of ignition sources.

Engineering Controls: Your First and Best Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before you even select your gloves, you must ensure the environment itself is engineered for safety.

  • Chemical Fume Hood : All handling of 4-(Oxiran-2-yloxy)pyridine—from weighing and transferring to running reactions and workups—must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The hood's constant airflow protects you from inhaling potentially harmful vapors.[1][8]

  • Ventilation : Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[8][9]

  • Proximity to Safety Equipment : Your workspace must have immediate access to a safety shower and an eyewash station. Verify their functionality before starting any work.[10][11]

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is a complete system. Each component is chosen to address a specific hazard presented by 4-(Oxiran-2-yloxy)pyridine.

Eye and Face Protection
  • Primary Protection : Indirectly-vented, splash-proof chemical safety goggles are mandatory.[1][10] They must provide a complete seal around the eyes to protect against splashes and vapors.

  • Secondary Protection : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[1][10] The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Hand Protection : Due to the dual nature of the hazard (pyridine and epoxide), glove selection is critical.

    • Material : Nitrile gloves are a suitable starting point, as they offer resistance to pyridine.[8] However, for prolonged work, consider heavier-duty butyl rubber gloves or laminate film gloves, which offer broader protection against reactive compounds.[9]

    • Practice : Always use a double-gloving technique. This provides a critical buffer; if the outer glove is contaminated or torn, the inner glove still offers protection while you retreat, remove the outer glove, and re-glove. Inspect gloves for any signs of degradation or pinholes before use.

  • Body Protection :

    • A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

    • Wear long pants and fully enclosed shoes. No skin should be exposed between your lab coat and your footwear.[1]

    • For large-scale operations, chemically resistant aprons and boot covers should be considered.[2]

Respiratory Protection

When engineering controls (i.e., the fume hood) are functioning correctly, additional respiratory protection is typically not required. However, in the event of a spill, a power outage, or other failure of primary containment, you must be prepared.

  • Emergency Use : A full-face respirator with an organic vapor cartridge is necessary for emergency situations.[9][10] All personnel who may need to use a respirator must be properly fit-tested and trained in its use and maintenance according to your institution's policies.

Table 1: PPE Summary for Handling 4-(Oxiran-2-yloxy)pyridine
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Lab Use (<50mL) Chemical Safety GogglesDouble Nitrile or Nitrile/Neoprene GlovesFlame-Resistant Lab CoatNot required inside a certified fume hood.
Large-Scale Use (>50mL) Goggles and Face ShieldHeavy-Duty Butyl or Laminate Gloves (Double)Flame-Resistant Lab Coat & Chemical ApronNot required inside a certified fume hood.
Spill Cleanup/Emergency Goggles and Face ShieldHeavy-Duty Butyl or Laminate Gloves (Double)Chemical Resistant Suit/ApronFull-Face Respirator with Organic Vapor Cartridge

Operational Plan: Safe Handling Protocols

  • Preparation : Before handling the compound, designate a specific area within the fume hood for the work. Ensure all necessary equipment, including waste containers, is inside the hood.

  • Weighing/Transfer : Conduct all transfers of solid or liquid 4-(Oxiran-2-yloxy)pyridine within the fume hood. Use non-sparking tools.[2] Ground and bond containers when transferring larger quantities to prevent static discharge.[9]

  • During Reaction : Keep the fume hood sash at the lowest practical height. Monitor the reaction for any signs of exothermic polymerization.

  • Post-Handling : After completing your work, decontaminate any surfaces with an appropriate solvent. Remove the outer pair of gloves before exiting the fume hood.

  • Personal Hygiene : Wash hands and arms thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1][10] Do not eat, drink, or smoke in the laboratory area.[1][9]

Disposal Plan: Cradle-to-Grave Responsibility

  • Waste Segregation : All waste contaminated with 4-(Oxiran-2-yloxy)pyridine, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused material and reaction waste should be collected in a sealed, properly labeled container. Do not mix with incompatible waste streams (e.g., strong acids or bases which could catalyze polymerization).[4]

  • Disposal : All waste must be disposed of through your institution's official hazardous waste management program.[10][12] Do not pour any amount down the drain.

Spill and Emergency Plan

In the event of a spill, your immediate actions are critical. Follow this workflow to ensure safety.

Spill_Response_Workflow start_node Spill Occurs decision_node decision_node start_node->decision_node Assess Spill Size & Location action_node_small action_node_small decision_node->action_node_small Small Spill (<100mL, in hood) alert_node_large 1. EVACUATE the area immediately. 2. Alert lab supervisor and activate emergency alarm. 3. Call emergency response team. decision_node->alert_node_large Large Spill (>100mL, outside hood) action_node action_node alert_node alert_node end_node Resume Work After Decontamination & Approval action_node_contain 1. Alert others in the immediate area. 2. Contain spill with absorbent material (e.g., vermiculite, sand). 3. Use non-sparking tools for cleanup. action_node_small->action_node_contain If safe to do so alert_node_large->end_node Area access restricted until cleared by professionals action_node_cleanup 4. Collect material into a sealed hazardous waste container. 5. Decontaminate the area. action_node_contain->action_node_cleanup Once absorbed action_node_cleanup->end_node

Caption: Workflow for handling a chemical spill.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Pyridine - SAFETY D
  • Appendix I - Hazards Of Functional Groups. Princeton University, Environment, Health and Safety.
  • Epoxides - CAMEO Chemicals. NOAA.
  • Oxirane: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Epoxy Compounds.
  • MATERIAL SAFETY D
  • Oxirane | NMPPDB.
  • SAFETY DATA SHEET - Pyridine-2-aldoxime. TCI EUROPE N.V.
  • Safety Data Sheet - 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - 2-(Tetrahydropyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Fisher Scientific.
  • 4-(Thiolan-2-yl)
  • 4-(Oxiran-2-yl)pyridine.
  • Safety data sheet - (RS)-4-[4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine. CymitQuimica.
  • SAFETY DATA SHEET - Pyridine-2-thiol 1-oxide, sodium salt. Sigma-Aldrich.
  • SAFETY DATA SHEET - Oxidizing Reagent 0.
  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD.

Sources

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